N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N,N-dimethylprop-2-yn-1-aminium
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Overview
Description
N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM is a complex organic compound with a unique structure This compound is characterized by its hexahydro-2H-4,7-methanoisoindole core, which is fused with a propynylaminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM typically involves multiple steps. The initial step often includes the formation of the hexahydro-2H-4,7-methanoisoindole core through a Diels-Alder reaction. This is followed by the introduction of the propynylaminium group via nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propynylaminium group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying cellular processes.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in structure but used primarily as a plasticizer.
Heparinoid compounds: Share structural similarities and are used for their anticoagulant properties.
Uniqueness
N-[2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]-N,N-DIMETHYL-2-PROPYN-1-AMINIUM is unique due to its combination of a hexahydro-2H-4,7-methanoisoindole core and a propynylaminium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N2O2+ |
---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl-dimethyl-prop-2-ynylazanium |
InChI |
InChI=1S/C16H21N2O2/c1-4-8-18(2,3)9-7-17-15(19)13-11-5-6-12(10-11)14(13)16(17)20/h1,5-6,11-14H,7-10H2,2-3H3/q+1 |
InChI Key |
IWQLBSMNKBJWPA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCN1C(=O)C2C3CC(C2C1=O)C=C3)CC#C |
Origin of Product |
United States |
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